2-Methylideneoct-7-enoic acid
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Overview
Description
2-Methylideneoct-7-enoic acid is an organic compound with the molecular formula C9H14O2 It is characterized by the presence of a methylene group attached to the seventh carbon of an octenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylideneoct-7-enoic acid can be achieved through several methods. One common approach involves the malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The resulting compound undergoes hydrolysis and decarboxylation to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methylideneoct-7-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The methylene group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens or organometallic compounds are used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylideneoct-7-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylideneoct-7-enoic acid involves its interaction with specific molecular targets and pathways. The methylene group allows for various chemical modifications, enabling the compound to participate in diverse biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylideneoct-6-enoic acid
- 2-Methylideneoct-8-enoic acid
- 2-Methylidenehept-7-enoic acid
Uniqueness
2-Methylideneoct-7-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
143590-50-5 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-methylideneoct-7-enoic acid |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-6-7-8(2)9(10)11/h3H,1-2,4-7H2,(H,10,11) |
InChI Key |
ADVXVXUSZIMIPW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC(=C)C(=O)O |
Origin of Product |
United States |
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